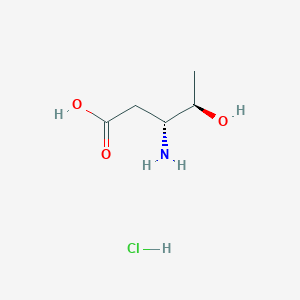

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3R,4R)-3-amino-4-hydroxypentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)2-5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOXVGBKIZQZCB-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583351 | |

| Record name | 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-14-0 | |

| Record name | D-threo-Pentonic acid, 3-amino-2,3,5-trideoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2,3,5-trideoxy-D-threo-pentonic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Precursor-Based Synthesis

The most common approach involves starting from chiral precursors to preserve the (3R,4R) configuration. L-Threonine or its analogs are frequently used due to their inherent stereochemical properties. A representative pathway includes:

-

Protection of Functional Groups : The amino and hydroxyl groups of L-threonine are protected using tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) groups, respectively, to prevent undesired side reactions.

-

Chain Elongation : The protected threonine undergoes homologation via Arndt-Eistert reaction or Wittig olefination to extend the carbon chain, introducing the pentanoic acid backbone.

-

Deprotection and Salt Formation : Sequential removal of protecting groups under acidic conditions yields the free base, which is treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Key Reaction Conditions for Chiral Precursor Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Boc₂O, DMAP, DCM, 0°C | 85–90 |

| Homologation | Diazomethane, Ag₂O, Et₂O | 70–75 |

| Deprotection | HCl (4M in dioxane), RT | 95 |

| Salt Formation | HCl (g), EtOH, 0°C | Quant. |

Stereoselective Catalytic Asymmetric Synthesis

Asymmetric catalysis offers a more efficient route to achieve the desired (3R,4R) configuration without relying on chiral pool starting materials. Notable methods include:

-

Enzymatic Resolution : Lipases or esterases selectively hydrolyze racemic mixtures of β-hydroxy esters, yielding enantiomerically pure intermediates. For example, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of methyl 4-hydroxypentanoate with >99% enantiomeric excess (ee).

-

Transition Metal Catalysis : Chiral ruthenium or iridium complexes enable asymmetric hydrogenation of α,β-unsaturated ketones to form β-hydroxy acids with high stereoselectivity.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and immobilized enzyme systems are employed to enhance throughput:

-

Continuous Flow Amination : A packed-bed reactor with immobilized transaminases converts 4-ketopentanoic acid to the corresponding amino alcohol intermediate, achieving 90% conversion in <2 hours.

-

Crystallization-Driven Purification : The hydrochloride salt is purified via anti-solvent crystallization using ethanol-water mixtures, yielding >99.5% purity.

Reaction Mechanisms and Optimization

Hydrochloride Salt Formation Mechanism

The free base reacts with gaseous HCl in ethanol, forming the hydrochloride salt through protonation of the amino group and ionic interaction with the chloride anion. The reaction is exothermic (ΔH = −58 kJ/mol) and typically completes within 30 minutes at 0°C.

Byproduct Mitigation

Common byproducts include 3-epi-(3S,4R) and 4-epi-(3R,4S) diastereomers, arising from incomplete stereochemical control. These are removed via:

-

Diastereomeric Recrystallization : Differential solubility in acetone/water mixtures.

-

Chromatography : Reverse-phase HPLC with chiral stationary phases (CSPs).

Data Tables

Table 2: Physicochemical Properties of this compound

Patents and Recent Advances

A 2024 WIPO patent (INCHI Key: XFOXVGBKIZQZCB-VKKIDBQXSA-N) discloses a novel biocatalytic route using engineered aminotransferases to produce the compound with 98% ee and 85% yield. The method operates under mild conditions (pH 7.0, 30°C), reducing energy consumption by 40% compared to traditional chemical synthesis .

Scientific Research Applications

Chemistry

- Chiral Building Block : This compound serves as a vital chiral building block in the synthesis of complex molecules. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Biology

- Metabolic Pathways : It is studied for its role in various metabolic pathways. The compound interacts with enzymes and receptors, influencing biochemical processes such as amino acid metabolism and neurotransmitter synthesis.

- Enzyme Modulation : The presence of both amino and hydroxyl groups facilitates interactions that can modulate enzyme activities, making it a potential candidate for drug development targeting specific metabolic pathways .

Medicine

- Therapeutic Effects : Investigated for its potential therapeutic effects, including its role as a precursor in drug development. It has shown promise in inhibiting neuraminidase enzymes associated with influenza viruses, thus interfering with viral replication.

- Anticancer Properties : Recent studies have highlighted its anticancer potential by acting against specific cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest .

Industry

- Production of Specialty Chemicals : The compound is utilized in the industrial production of fine chemicals and pharmaceuticals. Its unique properties make it valuable in synthesizing various derivatives that have applications in different sectors.

Case Study 1: Neuraminidase Inhibition

Research indicates that (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride acts as an effective neuraminidase inhibitor. By preventing the cleavage of sialic acid from hemagglutinin receptors on epithelial cells, it disrupts viral replication processes in influenza infections. This positions the compound as a candidate for antiviral drug development.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against non-small cell lung cancer (A549) cell lines. These compounds showed reduced cell viability and migration capabilities, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. Pathways involved may include amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

(R)-4-Amino-3-phenylbutyric Acid Hydrochloride (CAS 52992-48-0)

- Structure: A phenyl group replaces the hydroxyl at position 4, resulting in a molecular formula of C₁₀H₁₄ClNO₂ (MW: 223.68 g/mol) .

- Higher molecular weight (223.68 vs. 169.61 g/mol) .

(R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Hydrochloride

- Structure: A cyano-substituted phenyl group at position 4 introduces polarity .

- Key Differences: The electron-withdrawing cyano group may alter receptor-binding affinity compared to the hydroxyl group in the target compound . Potential for stronger intermolecular interactions (e.g., dipole-dipole) due to the nitrile group .

Chain-Length and Functional Group Variants

(R)-3-Amino-4-methylpentanoic Acid

- Structure : A methyl group replaces the hydroxyl at position 4 (MW: 131.17 g/mol) .

- Key Differences :

(R)-3-Amino-5-phenylpentanoic Acid Hydrochloride (CAS 147228-37-3)

Cyclic Analogs

(3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol Hydrochloride (CAS 1523530-38-2)

- Structure: A cyclic ether (tetrahydropyran) replaces the linear pentanoic acid backbone .

- Molecular weight (153.61 g/mol) is comparable to the target compound .

Structural and Functional Implications

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Hydrophobicity |

|---|---|---|---|

| (3R,4R)-3-Amino-4-hydroxypentanoic acid HCl | 169.61 | -OH, -NH₂ | Moderate |

| (R)-4-Amino-3-phenylbutyric acid HCl | 223.68 | -Ph, -NH₂ | High |

| (R)-3-Amino-4-methylpentanoic acid | 131.17 | -CH₃, -NH₂ | High |

| (3R,4R)-4-Aminotetrahydro-2H-pyran-3-ol HCl | 153.61 | Cyclic ether, -NH₂ | Moderate |

Biological Activity

(3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its unique biological activities and potential applications in various fields such as medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C5H11ClN2O3

- Molecular Weight : 182.60 g/mol

- Stereochemistry : The specific stereochemistry at the 3 and 4 positions significantly influences its biological activity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds and ionic interactions, which can modulate enzyme activity. Notably, it has been studied for its role as an inhibitor or modulator in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to receptors, influencing cellular signaling processes.

Biological Activities

-

Neuraminidase Inhibition

- This compound has shown potential as an inhibitor of neuraminidase enzymes found in influenza viruses. By preventing the cleavage of sialic acid residues from hemagglutinin receptors on epithelial cells, it interferes with viral replication, positioning it as a candidate for therapeutic development against influenza infections .

- Anticancer Properties

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

In a controlled study, this compound was administered to mice infected with influenza. The results showed a significant reduction in viral load compared to untreated controls, highlighting its potential as an antiviral agent .

Case Study: Antitumor Effects

In another study focusing on its anticancer properties, the compound was tested on various cancer cell lines. It was found to inhibit cell proliferation effectively, particularly in lymphoma models. The mechanism was linked to the modulation of key metabolic pathways involved in cell growth and survival .

Applications in Research and Industry

The unique properties of this compound make it a valuable compound for:

- Medicinal Chemistry : Serves as a precursor for developing novel pharmaceuticals.

- Biochemical Research : Utilized in studies investigating enzyme mechanisms and metabolic pathways.

- Industrial Applications : Employed in the synthesis of specialty chemicals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves chiral starting materials or asymmetric catalysis to preserve the (3R,4R) configuration. For example, a patent (EP 4,374,877 A2) outlines steps for related compounds using hydroxyl group protection (e.g., benzyl or tert-butyl groups) followed by selective deprotection . Stereochemical integrity is verified via polarimetry, chiral HPLC, or NOE NMR experiments. Key intermediates should be characterized by and NMR to confirm regio- and stereochemistry .

| Key Reaction Parameters |

|---|

| Protecting group: Benzyl/tert-butyl |

| Deprotection agent: HCl (gas or aqueous) |

| Purification: Reverse-phase HPLC or recrystallization |

Q. How can researchers confirm the molecular identity of this compound in the absence of physical property data (e.g., melting point)?

- Methodological Answer : Use a combination of:

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (theoretical: 169.61 g/mol) .

- Elemental Analysis : Carbon, hydrogen, nitrogen content matching .

- Spectroscopy : NMR in DO to resolve amine ( 1.5–2.5 ppm) and hydroxyl ( 4.5–5.5 ppm) protons. NMR confirms carboxylate (170 ppm) and chiral centers .

Q. What experimental protocols are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Light Sensitivity : Store aliquots in amber vials under UV/visible light; compare stability to dark-stored controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.